Trimethylsilyl trimethylsiloxyacetate
Overview
Description
Trimethylsilyl trimethylsiloxyacetate is a useful research compound. Its molecular formula is C8H20O3Si2 and its molecular weight is 220.41 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethylsilyl ((trimethylsilyl)oxy)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Trimethylsilyl trimethylsiloxyacetate is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . The primary targets of this compound are non-volatile compounds such as certain alcohols, phenols, or carboxylic acids .
Mode of Action
This compound interacts with its targets by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .
Biochemical Pathways
The biochemical pathways affected by this compound involve the synthesis of zirconium (IV) carboxylato complexes
Pharmacokinetics
It is known that trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific compound it is interacting with. In general, the introduction of the trimethylsiloxy groups can increase the volatility of the compound, making it more suitable for certain types of analysis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it reacts slowly with moisture or water . Therefore, it is recommended to handle and store this compound in an inert atmosphere and at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of Isopropyl Lithium with Trimethylchlorosilane: Isopropyl lithium (i-PrLi) reacts with trimethylchlorosilane (Me3SiCl) to form trimethylsilyl lithium (Me3SiLi).
Reaction with Acetic Anhydride: Trimethylsilyl lithium is then reacted with acetic anhydride (Ac2O) to produce trimethylsilyl acetate (Me3SiOAc).
Final Reaction with Ethanol: Trimethylsilyl acetate is further reacted with ethanol to yield Trimethylsilyl trimethylsiloxyacetate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The reactions are typically carried out under controlled conditions to prevent contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl trimethylsiloxyacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding siloxane derivatives.
Reduction: Reduction reactions can convert it into simpler silane compounds.
Substitution: It can undergo substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Trimethylsilyl Chloride: Used for silylation reactions.
Acetic Anhydride: Used in esterification reactions.
Ethanol: Used in the final step of synthesis.
Major Products Formed
The major products formed from reactions involving this compound include various siloxane derivatives, esters, and protected alcohols, phenols, and ethers .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis for esterification, silylation, and protection of functional groups.
Biology: Employed in the synthesis of biologically active molecules and as a protecting group in peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions but lacks the ester functionality.
Trimethylsilyl Acetate: Similar in structure but does not have the additional trimethylsilyl group.
Bis(trimethylsilyl)acetamide: Used for silylation but has different reactivity and applications.
Properties
IUPAC Name |
trimethylsilyl 2-trimethylsilyloxyacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O3Si2/c1-12(2,3)10-7-8(9)11-13(4,5)6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEQOWMWOCEXKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187279 | |
Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33581-77-0 | |
Record name | Trimethylsilyl [(trimethylsilyl)oxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33581-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033581770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethylsilyl ((trimethylsilyl)oxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50187279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl [(trimethylsilyl)oxy]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.877 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLSILYL ((TRIMETHYLSILYL)OXY)ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WY41M9TKT0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of trimethylsilyl trimethylsiloxyacetate highlighted in the provided research?
A1: The primary application described for this compound is as a reagent for synthesizing 1,3-dioxolan-4-ones. [] This reaction involves the this compound reacting with a carbonyl compound in the presence of a catalyst like trimethylsilyl iodide or trimethylsilyl triflate. [] This method is noted as an "improved procedure" for 1,3-dioxolan-4-one synthesis. []
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